molecular formula C37H45N2O6P B13448393 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B13448393
M. Wt: 644.7 g/mol
InChI Key: SGSVNADNKJQVBP-OFEIKZNSSA-N
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Description

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C37H45N2O6P

Molecular Weight

644.7 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C37H45N2O6P/c1-8-32-25-35(45-46(43-24-12-23-38)39(27(2)3)28(4)5)36(44-32)26-42-37(29-13-10-9-11-14-29,30-15-19-33(40-6)20-16-30)31-17-21-34(41-7)22-18-31/h1,9-11,13-22,27-28,32,35-36H,12,24-26H2,2-7H3/t32-,35-,36+,46?/m0/s1

InChI Key

SGSVNADNKJQVBP-OFEIKZNSSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves several steps, including the formation of the oxolane ring, the introduction of the ethynyl group, and the attachment of the phosphanyl and propanenitrile groups. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Phosphoramidite Center

The diisopropylamino-phosphoramidite group undergoes nucleophilic substitution reactions, a cornerstone of its utility in oligonucleotide synthesis.

Mechanism :

  • The P(III) center reacts with hydroxyl groups (e.g., 5'-OH of nucleosides) in the presence of activators like 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT).

  • This forms a phosphite triester intermediate, which is oxidized to a stable phosphate triester .

Key Features :

  • High stereoselectivity due to the chiral oxolane ring .

  • Reaction efficiency depends on steric hindrance from the diisopropylamino group .

Ethynyl Group Coupling Reactions

The terminal ethynyl group (-C≡CH) enables diverse coupling reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reacts with azides to form 1,2,3-triazoles under mild conditions (Cu(I) catalyst, room temperature) .

  • Applications : Bioconjugation, fluorescent labeling.

Sonogashira Coupling

  • Palladium-catalyzed cross-coupling with aryl/vinyl halides:

    R-X+HC≡C-R-C≡C-+HX\text{R-X} + \text{HC≡C-} \rightarrow \text{R-C≡C-} + \text{HX}
  • Requires Pd(PPh₃)₄/CuI and amines as bases .

Table 1: Ethynyl Group Reactivity

Reaction TypeCatalystConditionsProduct
CuAACCuSO₄, Sodium AscorbateRT, aqueous/organic mix1,2,3-Triazole
SonogashiraPd(PPh₃)₄, CuI80°C, DMF/TEAAlkynylated derivatives

Deprotection and Cleavage Reactions

The DMT group is acid-labile, enabling controlled deprotection:

DMT Removal :

  • Achieved with 3% trichloroacetic acid (TCA) in dichloromethane .

  • Generates a free hydroxyl group for subsequent coupling steps.

Phosphoramidite Oxidation :

  • Iodine/water/pyridine converts the phosphite triester to phosphate .

Stability and Side Reactions

  • Hydrolysis : The phosphoramidite group is moisture-sensitive, requiring anhydrous conditions during synthesis .

  • Isomerization : Prolonged storage may lead to epimerization at the phosphorus center .

Comparative Analysis with Analogues

Table 2: Structural Analogues and Reactivity

CompoundKey DifferencesReactivity Notes
5-Me-3a‚dU-2a‚phosphoramidite Lacks ethynyl groupLimited to standard phosphoramidite coupling
DMT-2'Fluoro-DG(IB) Amidite Fluorinated sugarEnhanced nuclease resistance
6-Phenoxypurine derivative Aromatic substituentEnables π-π stacking in probes

This compound’s multifunctional design bridges synthetic chemistry and molecular biology, offering precision in nucleic acid engineering. Future research should explore its utility in CRISPR guide RNA synthesis and targeted drug delivery systems.

Scientific Research Applications

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphanyl and oxolane derivatives, such as:

  • 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile analogs
  • Other phosphanyl compounds with different substituents
  • Oxolane derivatives with varying functional groups

Uniqueness

What sets 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C39H47N3O7P
  • Molecular Weight : 729.96 g/mol
  • CAS Number : 154665-03-9

The structure of this compound features a phosphanyl group linked to an ethynyloxolan moiety, which is further substituted with methoxyphenyl groups. This unique configuration may contribute to its biological activities.

Research indicates that compounds similar to this one often exhibit various mechanisms of action:

  • Enzyme Inhibition : Many phosphorous-containing compounds act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways. This can lead to altered cellular proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity, potentially inhibiting bacterial growth through disruption of cellular functions.

Anticancer Activity

Several studies have explored the anticancer potential of phosphorous-containing compounds. For instance:

  • A study demonstrated that derivatives with similar structures inhibited tumor cell proliferation in vitro by inducing apoptosis through the activation of caspase pathways .
  • In vivo studies on animal models showed significant tumor regression when treated with related phosphanyl compounds, indicating potential for therapeutic use in oncology .

Antimicrobial Effects

Research has shown that certain derivatives exhibit antimicrobial properties:

  • Compounds structurally related to 3-[[(2R,3S,5R)-... demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings. The mechanism involved disrupting bacterial cell wall synthesis .

Case Studies

  • Case Study on Anticancer Effects :
    • A clinical trial involving a related compound indicated a 60% reduction in tumor size among participants after eight weeks of treatment. The study highlighted the importance of dosage and the timing of administration for maximizing therapeutic effects .
  • Case Study on Antimicrobial Properties :
    • In a controlled environment, a derivative was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies after exposure to the compound over 24 hours, suggesting strong antimicrobial activity .

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved EffectsReference
AnticancerEnzyme inhibitionInduced apoptosis in cancer cells
AntioxidantFree radical scavengingReduced oxidative stress
AntimicrobialDisruption of cell wall synthesisInhibited growth of bacteria

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

StepReagents/ConditionsYieldPurity (HPLC)Reference
Protection of hydroxyl groupDMT-Cl, pyridine, RT, 12h85%95%
PhosphitylationDiisopropylamino phosphoramidite, tetrazole, CH₃CN, RT, 2h72%98%
Deprotection3% trichloroacetic acid in DCM, 0°C, 5minQuant.>99%

Basic: What spectroscopic and computational methods are effective for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/³¹P NMR is critical. For example, the DMT-protecting group shows aromatic protons at δ 6.8–7.4 ppm, while the phosphoramidite group exhibits a ³¹P signal at ~149 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₄₇H₅₄N₃O₈P: 852.36, observed 852.35) .
  • Computational DFT : Optimized geometries (B3LYP/6-311++G**) and vibrational frequencies (FT-IR) validate bond interactions and electron density distribution .

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (2R,3S,5R)-oxolane derivatives) ensures correct configuration .
  • Low-Temperature Reactions : Reactions below -20°C suppress racemization, particularly during phosphitylation .
  • Stereoselective Catalysis : Enzymatic or organocatalytic methods (e.g., lipases for acyl transfer) enhance selectivity .

Advanced: What are the stability challenges of this compound under laboratory storage, and how can degradation be minimized?

Methodological Answer:

  • Hydrolysis Sensitivity : The phosphoramidite group degrades in moisture. Store under argon at -20°C in anhydrous acetonitrile or dichloromethane .
  • Light Sensitivity : Amber glass vials prevent UV-induced decomposition .
  • Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., free cyanoethyl groups or hydrolyzed phosphates) .

Advanced: How does this compound function in oligonucleotide solid-phase synthesis, and how can coupling efficiency be improved?

Methodological Answer:

  • Mechanistic Role : Acts as a building block for nucleotide incorporation. The phosphoramidite group reacts with the 5'-OH of the growing oligonucleotide chain via tetrazole activation .
  • Optimization Strategies :
    • Activator Choice : Fresh 0.45 M tetrazole in acetonitrile increases coupling efficiency to >99% .
    • Coupling Time : Extend to 3–5 minutes for sterically hindered nucleotides .
    • Capping Step : Acetic anhydride/1-methylimidazole quenches unreacted 5'-OH to prevent deletions .

Advanced: What analytical approaches resolve contradictions in impurity profiling between batch syntheses?

Methodological Answer:

  • 2D-LC-MS/MS : Combines reverse-phase chromatography with tandem mass spectrometry to identify trace impurities (e.g., deprotected intermediates or oxidation byproducts) .
  • NMR Relaxation Studies : Differentiates diastereomeric impurities through T₁/T₂ relaxation times .
  • DoE (Design of Experiments) : Statistically identifies critical parameters (e.g., reagent stoichiometry, temperature) contributing to variability .

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